3-(o-Methoxyphenoxy)-3-phenylpropylamine
Description
3-(o-Methoxyphenoxy)-3-phenylpropylamine (commonly known as nisoxetine or Lilly 94939) is a secondary amine derivative with a phenoxy-phenylpropylamine backbone. It is a potent and selective inhibitor of norepinephrine (NE) reuptake in both rat brain synaptosomes and cardiac tissue . Its structure features an ortho-methoxy group on the phenoxy ring, which distinguishes it from serotonin-selective analogs like fluoxetine (Lilly 110140) . Nisoxetine has been pivotal in studying NE transporter (NET) specificity and served as a precursor to later antidepressants .
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C16H19NO2/c1-18-15-9-5-6-10-16(15)19-14(11-12-17)13-7-3-2-4-8-13/h2-10,14H,11-12,17H2,1H3 |
InChI Key |
YMASWMGBWHSISX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(CCN)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Pharmacological Profiles
The pharmacological activity of phenylpropylamine derivatives is highly dependent on substituent positions on the phenoxy ring. Below is a comparative analysis of key compounds:
Table 1: Comparative Pharmacological Properties
Structure-Activity Relationships (SAR)
- Substituent Position :
- Amine Substitution :
Key Research Findings
Nisoxetine (Lilly 94939): Blocks NE uptake in rat heart and brain synaptosomes at IC₅₀ values 10–100× lower than 5-HT or dopamine (DA) . No significant effect on 5-HT or DA transporters even at high doses .
Fluoxetine (Lilly 110140): Prevents 4-chloroamphetamine-induced 5-HT depletion for up to 48 hours .
Chlorimipramine vs. Nisoxetine :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
